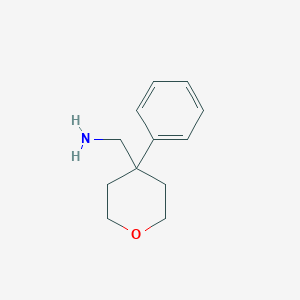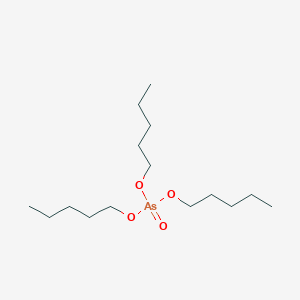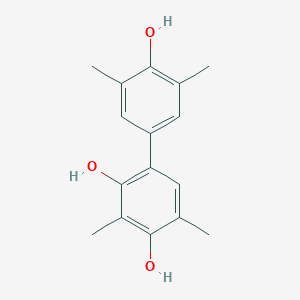
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol, also known as pterostilbene, is a naturally occurring compound found in blueberries, grapes, and other berries. It belongs to the stilbene family of compounds, which are known for their antioxidant and anti-inflammatory properties. Pterostilbene has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Pterostilbene exerts its effects through various mechanisms, including the activation of sirtuins, a group of proteins involved in regulating cellular metabolism and aging. Pterostilbene has also been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and physiological effects:
Pterostilbene has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism. The compound has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Pterostilbene has several advantages for lab experiments, including its stability and bioavailability. The compound is also relatively easy to synthesize and can be obtained from natural sources. However, the limitations of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole include its low solubility and poor absorption in the body, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole research, including its potential applications in cancer therapy, neurodegenerative diseases, and metabolic disorders. Further studies are needed to explore the optimal dosage and delivery methods for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole, as well as its potential side effects and interactions with other drugs. Additionally, the development of novel analogs and derivatives of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole may lead to the discovery of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
Pterostilbene can be synthesized from resveratrol, a compound found in grapes and other fruits. The synthesis involves the use of chemical reactions and purification techniques to obtain a pure form of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole. However, 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole can also be extracted from natural sources, such as blueberries and grapes.
Applications De Recherche Scientifique
Pterostilbene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurological disorders. The compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development.
Propriétés
Numéro CAS |
13379-84-5 |
|---|---|
Nom du produit |
4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol |
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol |
InChI |
InChI=1S/C16H18O3/c1-8-5-12(6-9(2)14(8)17)13-7-10(3)15(18)11(4)16(13)19/h5-7,17-19H,1-4H3 |
Clé InChI |
BMNJDNVZGPEPIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O |
Synonymes |
2,4,4-Biphenyltriol,3,3,5,5-tetramethyl-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




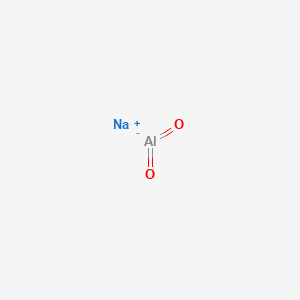


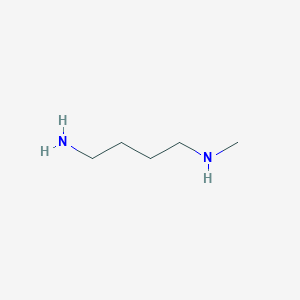
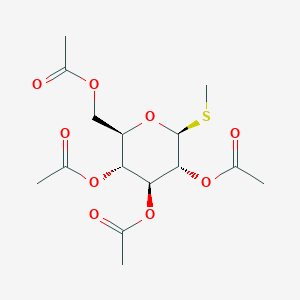
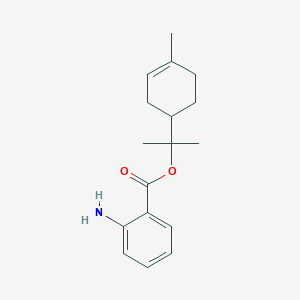
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
